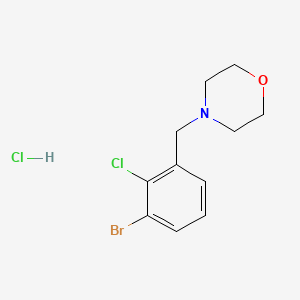
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H14BrCl2NO. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of bromine and chlorine atoms on the benzyl group attached to the morpholine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride can be compared with other similar compounds, such as:
4-(4-Bromobenzyl)morpholine: This compound has a similar structure but lacks the chlorine atom on the benzyl group.
4-(3-Chloro-2-fluorobenzyl)morpholine: This compound has a fluorine atom instead of bromine, leading to variations in its chemical and biological properties.
4-(3-Bromo-2-methylbenzyl)morpholine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-(3-Bromo-2-chlorobenzyl)morpholine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a bromo and chloro group on the benzyl moiety. This unique structure is believed to contribute to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Key Findings:
- Inhibition of Bacterial Growth: The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
- Mechanism of Action: The antimicrobial effects are likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific mechanisms require further elucidation.
Anticancer Activity
The anticancer potential of this compound has also been investigated.
Case Studies:
- Cytotoxicity Assays: In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values reported for these assays indicate moderate to potent activity .
- Mechanism of Action: The anticancer activity may be attributed to the compound's ability to interfere with cancer cell proliferation pathways or induce apoptosis through specific signaling pathways.
Research Findings
A range of studies have contributed to understanding the biological activity of this compound:
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction: Potential interactions with cellular receptors that modulate signaling pathways related to growth and survival in cancer cells.
Properties
Molecular Formula |
C11H14BrCl2NO |
|---|---|
Molecular Weight |
327.04 g/mol |
IUPAC Name |
4-[(3-bromo-2-chlorophenyl)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C11H13BrClNO.ClH/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14;/h1-3H,4-8H2;1H |
InChI Key |
MRBMHDXTLXZVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















